![molecular formula C17H25FN2O3 B2753412 Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate CAS No. 1436262-86-0](/img/structure/B2753412.png)
Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also seems to have a carbamate group (NH2COO), which is a functional group derived from carbamic acid and found in a variety of biological compounds .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can react with various aryl halides in the presence of a base and a solvent .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has a sterically congested piperazine ring in a chair conformation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, a related compound, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Tert-butyl carbamates are valuable intermediates in organic synthesis, offering a pathway to various biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing omisertinib (AZD9291), showcasing its role in developing targeted cancer therapies (Bingbing Zhao et al., 2017). The versatility of tert-butyl carbamates is further highlighted by their application in creating N-(Boc)-protected nitrones, which are crucial for N-(Boc)hydroxylamines synthesis, demonstrating their utility in organic synthesis as building blocks (Xavier Guinchard et al., 2005).
Role in Drug Design and Pharmacological Studies
The research also explores the potential pharmacological properties of tert-butyl carbamate derivatives. For instance, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate has been studied for its protective activity in astrocytes stimulated with amyloid beta 1-42, suggesting a role in Alzheimer’s disease research. This compound acts as both a β-secretase and an acetylcholinesterase inhibitor, highlighting its relevance in neurodegenerative disease studies (Raúl Horacio Camarillo-López et al., 2020).
Environmental and Biological Impact Studies
Tert-butyl carbamates' environmental and biological impacts have been investigated, such as in the study of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, on rat hepatocytes. This research provides insights into the comparative toxic effects of BHT and terbucarb, contributing to our understanding of the safety and environmental impact of these compounds (Y. Nakagawa et al., 1994).
Propiedades
IUPAC Name |
tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(22)19-11-12-4-5-15(14(18)10-12)20-8-6-13(21)7-9-20/h4-5,10,13,21H,6-9,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFZIBIKIDOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N2CCC(CC2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
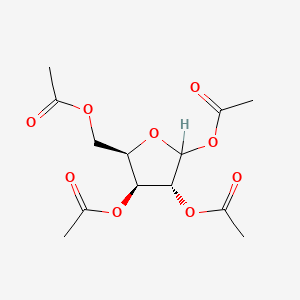
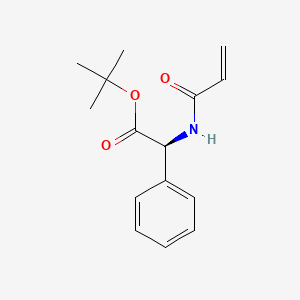
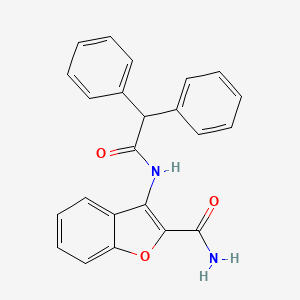
![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
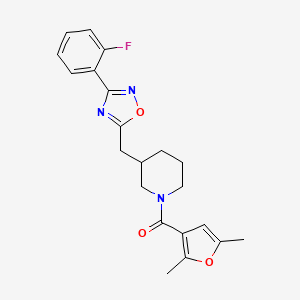
![(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B2753342.png)
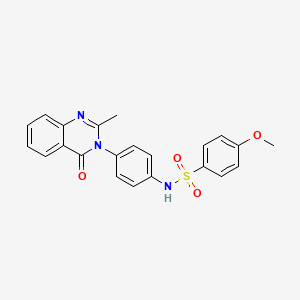
![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)
![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)
![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)
